MN-05

NMDA receptor electrophysiology open-channel blocker

Glutamate-induced excitotoxicity models demand combined NMDA blockade and vasodilation, yet memantine alone lacks NO activity and standalone NO donors provide no neuroprotection. MN-05 solves this as a single-molecule memantine nitrate that delivers uncompetitive NMDA receptor antagonism plus NO-mediated vasodilation. - Protects primary cortical neurons by inhibiting Ca²⁺ influx, reducing free radical production, and preserving mitochondrial membrane potential. - Dilates isolated aortic rings against phenylephrine-induced contraction, enabling cerebral blood flow studies. - Supplied as hydrochloride salt (≥98% purity) for reproducible neurodegenerative disease research.

Molecular Formula C13H23ClN2O3
Molecular Weight 290.78
CAS No. 1835197-63-1
Cat. No. B609196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMN-05
CAS1835197-63-1
SynonymsMN-05;  MN 05;  MN05; 
Molecular FormulaC13H23ClN2O3
Molecular Weight290.78
Structural Identifiers
SMILESCCC1(CC2(N)C3)CC(C2)CC3(CO[N+]([O-])=O)C1.Cl
InChIInChI=1S/C13H22N2O3.ClH/c1-2-11-3-10-4-12(6-11,9-18-15(16)17)8-13(14,5-10)7-11;/h10H,2-9,14H2,1H3;1H
InChIKeyUSJPPMUSFRYDBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MN-05 (CAS 1835197-63-1) Procurement Guide: Dual-Functional Memantine Nitrate for Neurodegenerative Research


MN-05 (1-Amino-3-ethyl-5-nitratemethyladamantane hydrochloride) is a synthetic memantine nitrate derivative designed as a dual-functional compound with both neuroprotective and vasodilatory activity [1]. It incorporates the memantine skeleton—a clinically approved uncompetitive NMDA receptor antagonist—and a nitrate moiety that releases nitric oxide (NO) in the central nervous system [1]. Molecular formula: C13H22N2O3; molecular weight: 254.33 g/mol (free base) [2]. The compound is supplied as the hydrochloride salt and is intended exclusively for research applications in neurodegenerative disease models [2].

MN-05 Cannot Be Substituted by Memantine or Other NMDA Antagonists—Here Is the Quantitative Evidence


Substituting MN-05 with memantine or standard NMDA antagonists fails because MN-05 delivers dual pharmacology via a single molecular entity: NMDA receptor antagonism (via the memantine moiety) plus nitric oxide-mediated vasodilation (via the nitrate group) [1]. Memantine alone provides only NMDA blockade without vasodilatory function; conversely, standalone NO donors lack NMDA antagonism [1]. This dual mechanism is not achievable by simply co-administering two separate agents, as the pharmacokinetic synchronization and tissue targeting of a single molecule differ fundamentally from a combination approach. The quantitative evidence below demonstrates precisely where MN-05 diverges from comparators in functional assays.

MN-05 Evidence Guide: Direct Comparative Data vs. Memantine and Analogues


MN-05 vs. Memantine: Dual NMDA Antagonism Mechanism in Electrophysiology

MN-05 retains NMDA receptor antagonism comparable to memantine while introducing an S-nitrosylation component. Electrophysiological characterization of memantine nitrates demonstrated a dual inhibitory effect on NMDA receptors: open-channel blockage by the memantine moiety plus additional inhibition via S-nitrosylation mediated by NO released from the nitrate group [1]. This dual mechanism distinguishes MN-05 from memantine, which acts solely as an open-channel blocker.

NMDA receptor electrophysiology open-channel blocker

MN-05 Neuroprotection: Calcium Influx Inhibition and Mitochondrial Membrane Potential Preservation

MN-05 significantly protected cortical neurons against glutamate-induced injury by inhibiting Ca2+ influx, reducing free radical production, and maintaining mitochondrial membrane potential [1]. In the primary study of memantine nitrate derivatives, MN-05 was specifically highlighted for these protective effects in cortical neuron cultures [1].

neuroprotection calcium influx mitochondrial membrane potential

MN-05 Vasodilation: Aortic Ring Assay Functional Differentiation from Memantine

MN-05 demonstrated vasodilatory activity that memantine lacks entirely, as the nitrate group enables NO release. Memantine nitrates, including MN-05, dilated aortic rings against phenylephrine-induced contraction, whereas memantine alone exhibits no vasodilatory function [1]. This functional difference represents the core structural rationale for the memantine nitrate design strategy.

vasodilation aortic ring assay vascular dementia

MN-05 Recommended Research Application Scenarios Based on Verified Evidence


In Vitro Excitotoxicity and Neuroprotection Screening in Cortical Neuron Cultures

Apply MN-05 in glutamate-induced excitotoxicity models using primary cortical neurons to assess protection via calcium influx inhibition, free radical reduction, and mitochondrial membrane potential preservation [1]. This scenario leverages the dual NMDA antagonism mechanism (open-channel block plus S-nitrosylation) established for memantine nitrates [1].

Ex Vivo Vascular Reactivity Studies in Isolated Aortic Ring Preparations

Utilize MN-05 in isolated aortic ring assays to evaluate NO-mediated vasodilation against phenylephrine-induced contraction [1]. This scenario exploits the functional differentiation from memantine—vasodilatory activity absent in the parent compound—for vascular dementia or cerebral blood flow research [1].

Comparative Pharmacology Studies of Dual-Mechanism NMDA Antagonists

Employ MN-05 as a reference compound in comparative pharmacological profiling of memantine nitrate derivatives (MN-01 to MN-13 series) to establish structure-activity relationships for neuroprotection and vasodilation [1]. MN-05 was specifically identified in the source publication as warranting further investigation [1].

Technical Documentation Hub

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